molecular formula C29H33N5O3 B2859586 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide CAS No. 1111422-48-0

1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide

Cat. No.: B2859586
CAS No.: 1111422-48-0
M. Wt: 499.615
InChI Key: KGYOXTZDIXBEIN-UHFFFAOYSA-N
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Description

The compound “1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized via reactions involving 3-amino-1H-pyrazolo-[3,4-b]pyridine derivatives .

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in related compounds for their inhibitory activity against CDK2, this compound could also be studied for potential anti-cancer properties .

Properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-20-8-9-23(18-21(20)2)24-19-25-28(30-12-16-34(25)32-24)33-14-10-22(11-15-33)29(35)31-13-17-37-27-7-5-4-6-26(27)36-3/h4-9,12,16,18-19,22H,10-11,13-15,17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOXTZDIXBEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCOC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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